1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea
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Overview
Description
1-(4-(4-(8-Oxa-3-azabicyclo[321]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea is a complex organic compound that features a unique bicyclic structure fused with a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea typically involves multi-step organic reactions. The key steps may include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the bicyclic moiety via nucleophilic substitution or other suitable reactions.
- Coupling of the phenyl and hydroxyethyl urea groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure could interact with biological targets in a specific manner.
Medicine
Medicinally, this compound or its derivatives might be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory agents. The presence of the thienopyrimidine moiety suggests potential activity against certain biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea: can be compared with other thienopyrimidine derivatives or bicyclic compounds.
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.
Bicyclic compounds: Compounds with similar bicyclic structures might exhibit comparable chemical reactivity or physical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a thienopyrimidine moiety, which could confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H23N5O3S/c27-9-8-22-21(28)23-14-3-1-13(2-4-14)19-24-17-7-10-30-18(17)20(25-19)26-11-15-5-6-16(12-26)29-15/h1-4,7,10,15-16,27H,5-6,8-9,11-12H2,(H2,22,23,28) |
InChI Key |
VTZPAZFULIFFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCO |
Origin of Product |
United States |
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